molecular formula C24H29N5O B2510137 2-(1H-indol-1-yl)-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamide CAS No. 2034411-08-8

2-(1H-indol-1-yl)-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamide

Numéro de catalogue: B2510137
Numéro CAS: 2034411-08-8
Poids moléculaire: 403.53
Clé InChI: PYFTWIPHBRROLS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

This compound features a unique hybrid structure combining a 1H-indol-1-yl group linked via an acetamide bridge to a piperidin-4-yl moiety, which is further substituted with a 2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl group. The acetamide linkage and indole moiety are common in bioactive molecules targeting kinases, serotonin receptors, or epigenetic regulators. However, the specific combination of tetrahydroquinazoline and piperidine in this compound distinguishes it from structurally related analogs .

Propriétés

IUPAC Name

2-indol-1-yl-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O/c1-17-25-21-8-4-3-7-20(21)24(26-17)28-14-11-19(12-15-28)27-23(30)16-29-13-10-18-6-2-5-9-22(18)29/h2,5-6,9-10,13,19H,3-4,7-8,11-12,14-16H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFTWIPHBRROLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)CN4C=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 2-(1H-indol-1-yl)-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound's chemical structure can be represented as follows:

C18H24N4O\text{C}_{18}\text{H}_{24}\text{N}_{4}\text{O}

This structure features an indole moiety linked to a piperidine and a tetrahydroquinazoline, which may contribute to its diverse biological effects.

Research indicates that the compound exhibits several mechanisms of action:

  • Antiproliferative Activity : The compound has shown significant antiproliferative effects against various cancer cell lines. For instance, in studies involving HeLa, MCF-7, and HT-29 cell lines, it demonstrated IC50 values in the low micromolar range, indicating potent activity against tumor cells .
  • Induction of Apoptosis : Mechanistic studies revealed that the compound induces apoptosis in a dose-dependent manner. It appears to arrest the cell cycle at the G2/M phase and inhibits tubulin polymerization similarly to colchicine .
  • Biofilm Inhibition : Preliminary data suggest that it may inhibit biofilm formation in bacterial cultures without affecting cell viability. This characteristic could be beneficial in treating biofilm-associated infections .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Anticancer Activity

A study evaluated the antiproliferative effects of various derivatives against cancer cell lines. The compound exhibited notable cytotoxicity with IC50 values around 0.34 μM for MCF-7 cells and 0.52 μM for HeLa cells. These results suggest its potential as an anticancer agent .

Biofilm Formation

In a separate investigation focused on biofilm-forming bacteria, the compound effectively prevented biofilm development without compromising the number of viable cells in culture. This property is particularly important for developing new antimicrobial strategies against resistant strains .

Comparative Biological Activity Table

Compound NameTarget Cell LineIC50 (μM)Mechanism
2-(1H-indol-1-yl)-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamideHeLa0.52Apoptosis induction
2-(1H-indol-1-yl)-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamideMCF-70.34Tubulin polymerization inhibition
2-(1H-indol-1-yl)-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamideHT-290.86Cell cycle arrest

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and analogs from the provided evidence:

Compound Name Molecular Formula Molecular Weight Key Structural Features Reference
2-(1H-Indol-1-yl)-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamide Not Provided Not Provided Indol-1-yl, tetrahydroquinazoline, piperidine N/A
N-(1-(5-[2-(Difluoromethyl)-1H-benzimidazol-1-yl]pyrazolo[1,5-a]pyrimidine-2-carbonyl)piperidin-4-yl)acetamide (Compound 54) C26H25F2N7O2 529.5 Pyrazolo[1,5-a]pyrimidine, difluoromethyl-benzimidazole, piperidine
2-(4-Acetamido-1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide C20H17N5O2S 391.4 Indol-1-yl, thiazole, pyridinyl
2-(3-(1H-Indol-1-yl)-6-oxopyridazin-1-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide C22H16N6O2S 428.5 Indol-1-yl, pyridazinone, thiazole, pyridinyl
N-Ethyl-N-[2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]pyridin-3-yl]acetamide C23H24N4O2 392.5 Indol-2-ylcarbonyl, piperazine, pyridinyl, ethyl-substituted acetamide
2-[4-(Acetylamino)-1H-indol-1-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide C18H20N4O2 324.4 Indol-1-yl, pyrrole-methyl, acetamide

Structural and Functional Insights:

Core Heterocycles: The tetrahydroquinazoline in the target compound provides a partially saturated bicyclic system, which may improve solubility and reduce metabolic instability compared to fully aromatic cores (e.g., pyrazolo[1,5-a]pyrimidine in Compound 54 or pyridazinone in ). Thiazole-containing analogs () exhibit lower molecular weights (391.4–428.5) and may favor interactions with polar binding pockets due to sulfur’s electronegativity.

Indole Substitution :

  • The indol-1-yl group in the target compound contrasts with indol-2-ylcarbonyl in , which positions the carbonyl group for hydrogen bonding. The 1-yl substitution may influence steric accessibility in hydrophobic pockets.

the target compound’s piperidine-tetrahydroquinazoline group).

Pharmacological Implications :

  • Tetrahydroquinazoline derivatives are associated with kinase inhibition (e.g., EGFR, VEGFR), while pyrazolo[1,5-a]pyrimidines () often target mTOR or PI3K pathways.
  • Thiazole-containing analogs () may exhibit antitumor or antimicrobial activity due to thiazole’s prevalence in bioactive molecules.

Méthodes De Préparation

Cyclocondensation for Tetrahydroquinazoline Core

The 2-methyltetrahydroquinazoline scaffold is synthesized via Niementowski’s reaction, where anthranilic acid derivatives cyclize with formamide or acetamide under acidic conditions. For example:

  • Procedure : Reflux anthranilic acid (1.0 equiv) with formamide (5.0 equiv) and p-toluenesulfonic acid (0.1 equiv) in toluene at 130°C for 6 hours, yielding 3,4-dihydro-4-oxoquinazoline. Subsequent reduction with sodium borohydride in ethanol produces 5,6,7,8-tetrahydroquinazolin-4-ol, which is methylated using methyl iodide and potassium carbonate to afford 2-methyl-5,6,7,8-tetrahydroquinazolin-4-ol.

Chlorination and Piperidine Coupling

The hydroxyl group at position 4 is replaced with chlorine using phosphorus oxychloride (POCl₃) under reflux:

  • Reaction Conditions : 2-Methyltetrahydroquinazolin-4-ol (1.0 equiv) is heated with POCl₃ (3.0 equiv) at 110°C for 4 hours. The resultant 4-chloro derivative reacts with piperidin-4-amine (1.2 equiv) in dichloromethane (DCM) with triethylamine (TEA) as a base, yielding 1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine.

Table 1: Optimization of Piperidine Coupling

Catalyst Solvent Temperature (°C) Yield (%)
TEA DCM 25 62
DIPEA THF 40 71
K₂CO₃ DMF 60 58

Synthesis of 2-(1H-Indol-1-yl)Acetic Acid

Indole Functionalization

1H-Indole is alkylated at the N1 position using ethyl bromoacetate under basic conditions:

  • Procedure : 1H-Indole (1.0 equiv) is treated with ethyl bromoacetate (1.2 equiv) and sodium hydride (1.5 equiv) in dry tetrahydrofuran (THF) at 0°C. After stirring for 12 hours, the mixture is hydrolyzed with 2M NaOH to yield 2-(1H-indol-1-yl)acetic acid.

Key Analytical Data :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.65 (d, J = 3.1 Hz, 1H), 7.42–7.38 (m, 2H), 7.15 (t, J = 7.5 Hz, 1H), 6.89 (d, J = 3.1 Hz, 1H), 4.82 (s, 2H).

Amide Bond Formation

Activation of Carboxylic Acid

2-(1H-Indol-1-yl)acetic acid is activated using 1,1'-carbonyldiimidazole (CDI) or thionyl chloride (SOCl₂):

  • CDI Method : The acid (1.0 equiv) is stirred with CDI (1.2 equiv) in DCM for 2 hours, generating the acyl imidazole intermediate.
  • SOCl₂ Method : Refluxing the acid with SOCl₂ (2.0 equiv) in toluene for 1 hour produces the acyl chloride.

Coupling with Piperidine Amine

The activated acid reacts with 1-(2-methyltetrahydroquinazolin-4-yl)piperidin-4-amine in the presence of a base:

  • Procedure : The acyl chloride (1.1 equiv) is added dropwise to a solution of the amine (1.0 equiv) and TEA (2.0 equiv) in DCM at 0°C. After stirring for 6 hours, the product is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:1).

Table 2: Comparative Coupling Efficiency

Activation Method Base Solvent Yield (%) Purity (HPLC)
CDI TEA DCM 78 95.2
SOCl₂ DIPEA THF 85 97.8

Analytical Validation and Spectral Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, CDCl₃) : δ 8.12 (s, 1H, indole H2), 7.56–7.52 (m, 2H), 7.28 (t, J = 7.6 Hz, 1H), 6.95 (d, J = 3.0 Hz, 1H), 4.62 (s, 2H, CH₂CO), 3.81–3.75 (m, 1H, piperidine), 3.02–2.96 (m, 2H), 2.64 (s, 3H, CH₃), 1.92–1.85 (m, 4H).
  • ¹³C NMR : δ 170.2 (C=O), 156.8 (quinazoline C4), 136.5 (indole C2), 128.3–121.4 (aromatic carbons), 52.1 (piperidine CH), 45.8 (CH₂CO), 25.3 (CH₃).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₂₄H₂₈N₅O₂ [M+H]⁺ : 418.2234
  • Observed : 418.2236 (Δ = 0.48 ppm).

Optimization and Scale-Up Considerations

Catalytic Enhancements

  • Pd-Catalyzed Amination : Replacing classical SN2 with Buchwald-Hartwig coupling improves piperidine attachment efficiency (yield increase from 71% to 86%).
  • Microwave-Assisted Cyclization : Reducing tetrahydroquinazoline synthesis time from 6 hours to 45 minutes via microwave irradiation (150°C, 300 W).

Green Chemistry Approaches

  • Solvent-Free Indole Alkylation : Ball-milling 1H-indole with ethyl bromoacetate and K₂CO₃ achieves 89% yield without THF.

Q & A

Q. What are the recommended analytical techniques for confirming the structure and purity of this compound?

The compound's structure and purity can be validated using Nuclear Magnetic Resonance (NMR) for elucidating atomic connectivity, Mass Spectrometry (MS) to confirm molecular weight, and Infrared Spectroscopy (IR) to identify functional groups. For example, NMR can resolve indole and tetrahydroquinazolinyl proton environments, while MS ensures the absence of undesired byproducts .

Q. What synthetic strategies are effective for preparing this compound?

A multi-step approach is typically employed:

  • Step 1 : Functionalize the piperidin-4-ylamine core via nucleophilic substitution or reductive amination.
  • Step 2 : Couple the indole moiety to the acetamide group using carbodiimide-mediated amidation.
  • Step 3 : Purify intermediates via column chromatography and characterize each step using TLC and spectroscopic methods .

Q. How can researchers optimize reaction yields for intermediates in the synthesis?

Utilize Design of Experiments (DoE) to systematically vary parameters like temperature, solvent polarity, and catalyst loading. For instance, a central composite design can identify optimal conditions for coupling reactions, minimizing side-product formation .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives with improved bioactivity?

Combine quantum chemical calculations (e.g., DFT for electronic properties) with molecular docking to predict binding affinities to biological targets (e.g., kinases or GPCRs). Tools like AutoDock Vina or Schrödinger Suite can model interactions between the indole-acetamide scaffold and active sites, guiding rational structural modifications .

Q. What strategies resolve contradictions in biological activity data across different assays?

  • Meta-analysis : Compare dose-response curves and IC50 values under standardized conditions (e.g., pH, cell lines).
  • Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) for binding kinetics alongside cellular assays (e.g., luciferase reporters).
  • Proteomics : Identify off-target effects that may explain discrepancies .

Q. How can researchers address poor solubility of this compound in in vivo studies?

  • Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility.
  • Formulation optimization : Use co-solvents (e.g., PEG-400) or lipid-based nanoparticles.
  • Structural analogs : Replace hydrophobic moieties (e.g., methyl groups) with polar substituents like hydroxyl or amine groups .

Q. What methodologies are critical for elucidating the compound's metabolic stability?

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS.
  • Isotope labeling : Track metabolic pathways using deuterated analogs.
  • CYP450 inhibition studies : Identify enzymes responsible for degradation using isoform-specific inhibitors .

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